2-fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine
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Overview
Description
2-fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine is a fluorinated pyridine derivative with the molecular formula C7H4F5NO. This compound is of interest due to its unique chemical properties imparted by the presence of multiple fluorine atoms, which can significantly alter its reactivity and interactions compared to non-fluorinated analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions
Another approach involves the use of fluorinated reagents in a nucleophilic substitution reaction to introduce the tetrafluoroethoxy group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalytic hydrogenation and greener addition reactions can also be employed to enhance the efficiency and environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Coupling Reactions: Boron reagents and palladium catalysts are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine involves its interaction with molecular targets through its fluorine atoms. The electron-withdrawing nature of fluorine can influence the compound’s reactivity and binding affinity to various biological targets. This can result in altered pharmacokinetics and pharmacodynamics compared to non-fluorinated analogs .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoropyridine
- 5-fluoropyridine
- 2,3,5,6-tetrafluoropyridine
Uniqueness
2-fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine is unique due to the presence of both fluorine and tetrafluoroethoxy groups, which impart distinct chemical and physical properties. These modifications can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
2763776-04-9 |
---|---|
Molecular Formula |
C7H4F5NO |
Molecular Weight |
213.1 |
Purity |
95 |
Origin of Product |
United States |
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